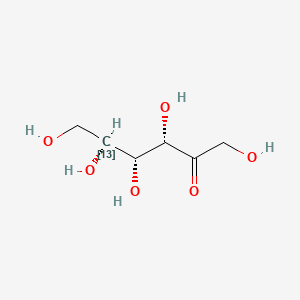

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i3+1 |

InChI Key |

BJHIKXHVCXFQLS-AEZYFAHVSA-N |

Isomeric SMILES |

C([13C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

a common name for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

An In-depth Technical Guide on L-Fructose

Abstract

This technical guide provides a comprehensive overview of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as L-Fructose.[1][2][3] As the L-isomer of the more common D-Fructose, L-Fructose is a monosaccharide of significant interest to researchers, scientists, and drug development professionals.[2][3] This document details its biochemical properties, metabolic pathways, and associated signaling cascades. It presents quantitative data in structured tables, outlines detailed experimental protocols for its study, and uses visualizations to illustrate complex biological processes. The guide aims to serve as a core resource for understanding the role of L-Fructose in biological systems and its potential implications in health and disease.

Introduction and Physicochemical Properties

L-Fructose is the L-enantiomer of fructose, a ketohexose sugar. While D-Fructose is abundant in nature, found in fruits, honey, and as a component of sucrose, L-Fructose is a rare sugar. However, its unique properties and metabolic fate make it a subject of research. The compound is a white, water-soluble, crystalline powder. Its chemical behavior is dictated by its ketone functional group and multiple hydroxyl groups, allowing it to undergo reactions such as oxidation, reduction, esterification, and glycosidic bond formation.

Table 1: Physicochemical Properties of L-Fructose

| Property | Value | Reference |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 7776-48-9 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 101-103 °C | |

| Purity (typical) | min 95% by HPLC | |

| Storage | 2°C - 8°C or Refrigerator |

Fructolysis: The Metabolism of Fructose

Fructose metabolism, or fructolysis, occurs primarily in the liver, with the small intestine and kidneys also playing significant roles. Unlike glucose, fructose metabolism is not tightly regulated by hormones like insulin and bypasses the key rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1). This leads to a rapid and unrestricted flux of fructose-derived carbons into downstream metabolic pathways.

The primary steps of fructolysis in the liver are:

-

Phosphorylation: Fructokinase (or ketohexokinase, KHK) phosphorylates fructose to fructose-1-phosphate (F-1-P), trapping it within the cell. This step leads to a depletion of intracellular phosphate and ATP.

-

Cleavage: Aldolase B cleaves F-1-P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Further Phosphorylation: Triokinase phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).

Both DHAP and G3P can then enter glycolysis, gluconeogenesis (for glucose or glycogen synthesis), or the lipid synthesis pathway. About 29% - 54% of ingested fructose is converted to glucose in the liver, about 25% is converted to lactate, and 15% - 18% is converted to glycogen.

Fructose-Mediated Signaling Pathways

Fructose and its metabolites are not just metabolic intermediates; they also function as signaling molecules that regulate gene expression and cellular processes.

Regulation of Lipogenesis via ChREBP and SREBP1c

The high flux of fructolysis provides abundant substrate for de novo lipogenesis (DNL). Fructose metabolism activates key transcription factors that upregulate the expression of lipogenic enzymes. These include:

-

Carbohydrate Response Element-Binding Protein (ChREBP): A key regulator of glycolytic and lipogenic gene expression.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP1c): A master regulator of fatty acid and triglyceride synthesis.

Activation of these factors contributes to increased hepatic fat content (steatosis) and elevated circulating triglycerides, which are risk factors for metabolic diseases.

Activation of the MTOR Signaling Pathway

In certain cell types, such as porcine trophectoderm cells, fructose has been shown to activate the mammalian target of rapamycin (MTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. Fructose metabolism via the hexosamine biosynthesis pathway (HBP) appears to mediate this effect, leading to the phosphorylation and activation of downstream MTOR targets like RPS6K and EIF4EBP1. This signaling role is crucial for processes like conceptus development in some species.

Quantitative Data Summary

The following tables summarize key quantitative data related to fructose metabolism and consumption from various studies.

Table 2: In Vitro Production Rates of Deuterated Metabolites from [6,6′-²H₂]fructose in HepG2 Liver Cancer Cells

| Metabolite | Production Rate (nmol/h/10⁶ cells) |

| Deuterated Lactate | 15.6 ± 1.2 |

| Deuterated Glutamate/Glutamine (Glx) | 3.4 ± 0.5 |

| Deuterated Alanine | 1.8 ± 0.3 |

| Deuterated Water (HDO) | 25.3 ± 3.1 |

| Data adapted from in vitro studies on HepG2 cells incubated with 10 mM [6,6′-²H₂]fructose. Rates were determined by fitting the time-course of metabolite concentrations measured by ²H NMR. |

Table 3: Fructose Consumption in the U.S. Population (NHANES III, 1988-1994)

| Population Group | Mean Fructose Consumption ( g/day ) | % of Total Caloric Intake |

| Overall (≥ 2 years) | 54.7 | 10.2% |

| Adolescents (12-18 years) | 72.8 | 12.1% |

Table 4: Metabolic Fate of Ingested Fructose

| Metabolic Product | Percentage of Ingested Fructose |

| Glucose | 29% - 54% |

| Lactate | ~25% |

| Glycogen | 15% - 18% |

| Plasma Triglyceride | < 1% |

Experimental Protocols

Protocol: Tracing Fructose Metabolism with Stable Isotope Labeling and NMR Spectroscopy

This protocol details a method for tracing the metabolic fate of fructose using a deuterated fructose analog (e.g., D-Fructose-d-2) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To identify and quantify downstream deuterated metabolites of fructose, providing a dynamic view of metabolic fluxes.

Materials:

-

Cell culture (e.g., HepG2 cells)

-

Culture medium containing a known concentration of deuterated fructose (e.g., 10 mM [6,6′-²H₂]fructose)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Pre-chilled (-20°C) 80% (v/v) methanol/water solution

-

Chloroform

-

Deuterated NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) with internal standard (e.g., TSP)

-

NMR spectrometer

Methodology:

-

Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard medium with the medium containing D-Fructose-d-2. c. Incubate cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to monitor the time-course of metabolite production.

-

Quenching and Metabolite Extraction (Intracellular): a. Quickly wash the cell monolayer twice with ice-cold PBS. b. Immediately quench metabolism by adding the pre-chilled methanol/water solution. c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Perform a three-phase extraction by adding chloroform (a common ratio is methanol:chloroform:water of 2:2:1.8 v/v/v). e. Vortex vigorously and centrifuge to separate the phases. f. Carefully collect the upper aqueous phase, which contains polar metabolites. g. Dry the aqueous extract using a vacuum concentrator.

-

NMR Sample Preparation: a. Reconstitute the dried metabolite extracts in a known volume of deuterated NMR buffer containing an internal standard. b. Filter the sample through a 0.22 µm filter. c. Transfer the filtered sample to a 5 mm NMR tube.

-

Data Acquisition and Analysis: a. Acquire NMR spectra on a high-field spectrometer. b. Process the data (Fourier transformation, phasing, baseline correction). c. Identify deuterated metabolites based on their chemical shifts. d. Quantify metabolite concentrations by integrating peak areas relative to the internal standard.

Protocol Summary: Spectrophotometric Analysis of Fructose

A spectrophotometric method has been developed for the determination of fructose. The method is based on the oxidation of the sugar with zero-valent iron powder in an acidic aqueous solution, followed by complexation of the by-products with 2-thiobarbituric acid. The resulting complex can be monitored by UV-Vis spectroscopy. The method has a detection limit of 13 µM for fructose and has been validated for use in fruit juices.

Protocol Summary: HPLC Analysis of Fructose

High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying sugars. For fructose and glucose analysis, a common setup involves:

-

Column: A cation exchange column, such as a Phenomenex RNM-Carbohydrate Na+ column.

-

Mobile Phase: Deionized water.

-

Detector: A Differential Refractometer.

-

Temperature: The column is typically maintained at an elevated temperature (e.g., 80°C) to improve separation. This method allows for the accurate determination of fructose-to-glucose ratios in various samples, including syrups and biological fluids.

Relevance in Disease and Drug Development

The unique, unregulated metabolism of fructose has significant implications for health, making it a topic of interest for drug development.

-

Metabolic Diseases: Excessive fructose consumption is linked to the development of obesity, insulin resistance, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia. Its ability to rapidly drive de novo lipogenesis in the liver is a key mechanism.

-

Diabetic Complications: Fructose can accelerate the formation of advanced glycation end-products (AGEs) more than glucose, which are implicated in the long-term complications of diabetes. It may also enhance oxidative stress and lipid peroxidation.

-

Therapeutic Targets: The enzymes in the fructolytic pathway, particularly fructokinase (KHK), are being explored as therapeutic targets. Inhibiting KHK could potentially mitigate the harmful metabolic effects of dietary fructose, offering a novel approach to treating metabolic diseases.

Conclusion

L-Fructose, though a rare sugar, provides a valuable model for understanding the broader implications of fructose metabolism. Its rapid, unregulated processing in the liver distinguishes it from glucose and links it to significant metabolic and signaling outcomes. The pathways of fructolysis and fructose-mediated signaling are deeply intertwined with the regulation of lipid and carbohydrate homeostasis. For researchers and drug development professionals, understanding these technical details—from quantitative metabolic fluxes to the specific experimental protocols used for their measurement—is critical for addressing the growing health challenges associated with high dietary fructose intake and for developing novel therapeutic interventions targeting these pathways.

References

An In-depth Technical Guide to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one (Presumed D-Fructose-5-¹³C)

Disclaimer: The compound "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" as specified in the query is not found in the scientific literature and the notation "(513C)" is atypical. This guide is prepared under the assumption that the intended compound is (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one isotopically labeled with Carbon-13 at the 5th carbon position , which is systematically named D-Fructose-5-¹³C . This document synthesizes information available for D-Fructose and its isotopically labeled analogues.

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose, is a naturally occurring monosaccharide and a structural isomer of glucose.[1] As a ketohexose, it plays a significant role in cellular metabolism and is widely used in the food industry as a sweetener.[2][3] The incorporation of a stable isotope, such as ¹³C, at a specific position like the C-5 carbon, provides a powerful tool for researchers to trace the metabolic fate of fructose in biological systems using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] This guide provides a comprehensive overview of the properties, experimental analysis, and biological significance of D-Fructose-5-¹³C for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physicochemical properties of D-Fructose are well-documented. While specific data for the 5-¹³C isotopologue is not extensively published, the isotopic substitution is not expected to significantly alter the macroscopic physical properties.

Table 1: Physicochemical Properties of D-Fructose

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | ~180.16 g/mol (unlabeled) | |

| Melting Point | 103-105 °C (decomposition) | |

| Solubility in Water | High | |

| Appearance | White crystalline solid | |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one | |

| Synonyms | D-Fructose, Levulose, Fruit Sugar |

Spectroscopic Data:

Spectroscopic techniques are crucial for the characterization of D-Fructose and its isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure and conformation of fructose in solution. For ¹³C-labeled fructose, NMR is particularly powerful for tracing metabolic pathways by observing the incorporation of the ¹³C label into downstream metabolites. The chemical shifts in the ¹³C NMR spectrum will be specific to the position of the label.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of fructose. In metabolic studies with ¹³C-labeled fructose, MS can quantify the level of isotope incorporation into various metabolites, providing insights into metabolic fluxes.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the fructose molecule.

Experimental Protocols

Quantification of D-Fructose using Enzymatic Assays

Enzymatic assays offer a specific and sensitive method for the quantification of D-Fructose in various samples.

Principle: This method involves a series of coupled enzymatic reactions that ultimately lead to the formation of a product that can be measured spectrophotometrically.

-

Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-Fructose to fructose-6-phosphate (F6P) using ATP.

-

Isomerization: Phosphoglucose isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).

-

Oxidation: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconate, with the concomitant reduction of NADP⁺ to NADPH.

The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of D-Fructose in the sample.

Materials:

-

Assay buffer (e.g., triethanolamine buffer)

-

ATP solution

-

NADP⁺ solution

-

Hexokinase (HK) and Glucose-6-phosphate dehydrogenase (G6PDH) enzyme mixture

-

Phosphoglucose isomerase (PGI) enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the sample by dilution to an appropriate concentration.

-

In a cuvette, mix the assay buffer, NADP⁺ solution, and ATP solution.

-

Add the sample solution and the HK/G6PDH enzyme mixture.

-

Incubate for a specified time (e.g., 15 minutes) to allow for the conversion of any endogenous glucose.

-

Read the initial absorbance (A₁) at 340 nm.

-

Start the reaction by adding the PGI enzyme.

-

Incubate until the reaction is complete (e.g., 15-30 minutes).

-

Read the final absorbance (A₂) at 340 nm.

-

Calculate the change in absorbance (ΔA = A₂ - A₁) and determine the concentration of D-Fructose using a standard curve or the molar extinction coefficient of NADPH.

Analysis of ¹³C-labeled Fructose by Mass Spectrometry

Mass spectrometry is a key technique for tracing the metabolism of ¹³C-labeled substrates.

Principle: Following administration of D-Fructose-5-¹³C to a biological system, metabolites are extracted and analyzed by MS. The incorporation of the ¹³C label results in a mass shift in the parent ion and its fragments, allowing for the quantification of isotope enrichment.

Workflow:

References

- 1. D(-)-Fructose(57-48-7) 1H NMR spectrum [chemicalbook.com]

- 2. D-Fructose (CAS 6347-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Enzytec™ Generic D-Glucose / D-Fructose / Sucrose - Food & Feed Analysis [food.r-biopharm.com]

- 4. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Biological Role and Metabolic Fate of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the biological significance of (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-fructose. The specific inclusion of a carbon-13 isotope, as denoted by (5¹³C), identifies the compound as an isotopologue used in stable isotope tracer studies to elucidate metabolic pathways. This document details the primary metabolic pathway of fructose (fructolysis), its key biological functions, its role as a substrate for energy production, gluconeogenesis, and de novo lipogenesis. Quantitative data from human metabolic studies are presented, and a detailed protocol for a representative stable isotope tracer experiment is provided. Visualizations of key pathways and experimental workflows are included to facilitate understanding.

Introduction: D-Fructose and Its Labeled Analogue

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the systematic IUPAC name for D-fructose, a six-carbon ketose monosaccharide.[1][2] It is a naturally occurring sugar found in fruits, honey, and vegetables.[3] Industrially, it is a component of sucrose and high-fructose corn syrup. While structurally similar to glucose, fructose metabolism differs significantly, occurring primarily within the liver, kidneys, and small intestine.[3]

The compound specified, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, is D-fructose labeled with a stable isotope, carbon-13, at the fifth carbon position. This labeling does not alter its biological activity but allows researchers to trace the fate of the carbon backbone through various metabolic pathways using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Such tracer studies are invaluable for quantifying metabolic fluxes and understanding the contribution of fructose to health and disease.

The Fructolytic Pathway

Unlike glucose, which is metabolized systemically, the vast majority of ingested fructose is taken up by the liver in a first-pass effect. Its metabolism, termed fructolysis, bypasses the primary rate-limiting step of glycolysis (the phosphofructokinase-1 reaction), leading to a rapid and unregulated influx of carbons into downstream pathways.

The core steps of fructolysis are:

-

Phosphorylation: Upon entering a hepatocyte (primarily via the GLUT2 transporter), fructose is rapidly phosphorylated by fructokinase (Ketohexokinase, KHK) to fructose-1-phosphate (F1P). This reaction consumes one molecule of ATP.

-

Cleavage: Aldolase B cleaves F1P into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Entry into Glycolysis: DHAP is a direct intermediate of the glycolytic pathway. Glyceraldehyde is subsequently phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate, in a reaction that consumes a second ATP molecule.

From this point, the triose phosphates generated from fructose can enter several interconnected metabolic pathways.

Core Biological Functions and Metabolic Fates

The rapid production of DHAP and G3P from fructose provides a large pool of substrate for several key metabolic processes.

Energy Production

The triose phosphates can proceed through the remainder of the glycolytic pathway to generate pyruvate, which then enters the tricarboxylic acid (TCA) cycle for the production of ATP. This makes fructose a rapid source of energy.

Gluconeogenesis and Glycogen Replenishment

In the liver, the triose phosphates can be directed upward through gluconeogenesis to synthesize glucose. This newly formed glucose can be released into the bloodstream or stored as glycogen, thereby replenishing hepatic glycogen stores.

De Novo Lipogenesis

The unregulated nature of fructolysis can generate triose phosphates faster than the TCA cycle can oxidize them. This leads to an accumulation of citrate, which is exported from the mitochondria and serves as the primary substrate for de novo lipogenesis (DNL)—the synthesis of fatty acids. These fatty acids are then esterified into triglycerides, which can be stored in the liver or exported as very-low-density lipoproteins (VLDL). Chronic high fructose intake is strongly associated with increased DNL, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD).

Quantitative Data from Human Metabolic Studies

The use of ¹³C-labeled fructose has enabled precise quantification of its metabolic fate in humans. A key study administered oral loads of naturally labeled ¹³C fructose to healthy adults and measured its conversion to glucose and its oxidation over a 6-hour period.

| Parameter | 0.5 g/kg Fructose Load | 1.0 g/kg Fructose Load |

| Total Glucose Appearance | 0.87 ± 0.06 g/kg | 0.89 ± 0.06 g/kg |

| Glucose Synthesized from Fructose | 0.27 ± 0.04 g/kg | 0.51 ± 0.03 g/kg |

| Fructose Contribution to Glucose Appearance | 31% | 57% |

| Total Fructose Oxidized | 0.28 ± 0.03 g/kg | 0.59 ± 0.07 g/kg |

| Percentage of Fructose Load Oxidized | 56% | 59% |

| Table 1: Metabolic fate of orally administered ¹³C fructose in healthy adults over 6 hours. Data are presented as mean ± SEM. |

These data demonstrate that a substantial portion of ingested fructose is converted to glucose, and over half is oxidized for energy within hours of consumption. Further studies comparing healthy children to those with hereditary fructose intolerance (HFI), an Aldolase B deficiency, found that the conversion of fructose to glucose was reduced by approximately 67% in HFI patients, highlighting the critical role of this enzyme.

Experimental Protocols: Stable Isotope Tracer Analysis

The use of (5¹³C)D-fructose or other labeled variants is central to metabolic flux analysis. The following protocol outlines a typical experimental workflow for a human or animal study.

Objective

To quantify the in vivo conversion of fructose carbon to plasma glucose and other metabolites.

Materials

-

(¹³C)-labeled D-Fructose (e.g., [U-¹³C₆]D-fructose, [5-¹³C]D-fructose)

-

Mass Spectrometer (GC-MS or LC-MS/MS) or NMR Spectrometer

-

Metabolite extraction reagents (e.g., perchloric acid, methanol, chloroform)

-

Derivatization agents for GC-MS analysis (if required)

-

Internal standards

Methodology

-

Subject Preparation: Subjects are typically studied after an overnight fast to establish a metabolic baseline.

-

Tracer Administration: A precisely weighed amount of (¹³C)-D-fructose is administered, either orally as a bolus in solution or via continuous intravenous infusion.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., baseline, and every 15-30 minutes for several hours post-administration). Plasma is separated and immediately frozen.

-

Metabolite Extraction: Plasma proteins are precipitated (e.g., with cold perchloric acid), and metabolites are extracted from the supernatant.

-

Sample Analysis:

-

The isotopic enrichment of target metabolites (e.g., glucose) is measured.

-

For MS analysis, metabolites are often derivatized to improve volatility and ionization. The mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) is determined.

-

For NMR analysis, the ¹³C spectra of purified metabolites reveal the positional enrichment of the label.

-

-

Data Analysis and Flux Calculation:

-

The isotopic enrichment data are corrected for natural ¹³C abundance.

-

Metabolic flux rates are calculated using mathematical models (e.g., metabolic flux analysis, MFA) that relate the incorporation of the tracer to the rates of the underlying biochemical reactions.

-

Conclusion

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, or D-fructose, plays a central role in carbohydrate metabolism. Its unique hepatic metabolic pathway allows it to serve as a rapid substrate for energy production, gluconeogenesis, and de novo lipogenesis. While it is a key energy source, its unregulated metabolism can contribute to metabolic dysregulation when consumed in excess. The use of isotopically labeled fructose, such as (5¹³C)D-fructose, is a critical tool for researchers, providing precise, quantitative insights into its complex metabolic fate in both healthy and diseased states. This knowledge is essential for professionals in nutrition science and drug development targeting metabolic disorders.

References

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one structural analysis

An In-depth Technical Guide on the Structural Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the systematic IUPAC name for the open-chain (keto) form of D-fructose, a naturally occurring monosaccharide commonly found in fruits and honey. The specified compound, (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, is an isotopologue of D-fructose, selectively enriched with the stable carbon-13 isotope at the C5 position. This isotopic labeling is a powerful tool in structural biology and metabolomics, enabling researchers to trace the metabolic fate of the molecule and to elucidate structural details with greater precision using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In solution, fructose exists as an equilibrium mixture of several tautomers: the open-chain keto form, and the cyclic α- and β-fructofuranose (five-membered rings) and α- and β-fructopyranose (six-membered rings) forms. The distribution of these tautomers is dependent on the solvent and temperature. This guide provides a comprehensive overview of the structural analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, detailing the experimental protocols and expected analytical outcomes for its characterization.

Structural Elucidation Methodologies

The structural analysis of this isotopically labeled fructose relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, both ¹H and ¹³C NMR are invaluable. The presence of the ¹³C label at a specific position provides a unique handle for detailed structural and dynamic studies.

2.1.1. Principles and Expected Spectral Features

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of fructose is complex due to the presence of multiple tautomers in equilibrium, each with a unique set of proton signals. The ¹³C label at C5 will introduce ¹³C-¹H spin-spin coupling, which will split the signals of protons directly attached to C5 (H5) and, to a lesser extent, protons on adjacent carbons (H4 and H6). This coupling can be used to definitively assign the H5 resonance. The one-bond ¹³C-¹H coupling constant (¹J_CH) is typically large (~140-160 Hz), while two-bond (²J_CH) and three-bond (³J_CH) couplings are smaller.

-

¹³C NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the different tautomers gives rise to a distinct signal. The natural abundance of ¹³C is only about 1.1%, making ¹³C NMR inherently less sensitive than ¹H NMR.[1][2] However, for an enriched compound like (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, the signal for the C5 carbon will be significantly enhanced. The chemical shift of C5 will be directly observable, and its intensity will be proportional to the enrichment level. Furthermore, the ¹³C label will cause splitting of the signals for the adjacent C4 and C6 carbons due to ¹³C-¹³C coupling (¹J_CC), which is invaluable for confirming assignments.

2.1.2. Quantitative Data: ¹³C NMR Chemical Shifts

The chemical shifts for the carbon atoms of D-fructose are sensitive to the tautomeric form. The table below summarizes typical ¹³C chemical shifts reported in D₂O. The enrichment at C5 will not significantly alter these chemical shift values but will make the C5 resonance easily identifiable and will introduce C-C couplings to C4 and C6.

| Carbon Atom | β-fructopyranose (ppm) | β-fructofuranose (ppm) | α-fructofuranose (ppm) |

| C1 | 63.9 | 62.8 | 64.0 |

| C2 | 98.2 | 104.5 | 101.5 |

| C3 | 67.5 | 81.0 | 76.5 |

| C4 | 70.0 | 75.5 | 77.5 |

| C5 | 69.5 | 82.0 | 80.5 |

| C6 | 64.5 | 63.5 | 61.8 |

| [3][4] |

2.1.3. Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample (typically 5-20 mg) of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one in a deuterated solvent (e.g., 0.5 mL of D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbohydrate signals (typically 0-220 ppm).

-

Use a pulse angle of 30-45° to allow for faster repetition rates.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Due to the isotopic enrichment at C5, its signal will be strong, but a higher number of scans may be needed for the natural abundance signals of the other carbons.

-

To observe ¹³C-¹³C couplings, a proton-decoupled spectrum without ¹³C decoupling can be run, or more advanced 2D NMR experiments like (H)CC-COSY can be employed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using an internal or external standard.

-

2.1.4. Visualization: NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For isotopically labeled compounds, MS provides a direct measure of the mass increase due to the label.

2.2.1. Principles and Expected Spectral Features

The molecular weight of natural abundance fructose (C₆H₁₂O₆) is approximately 180.16 g/mol . The introduction of a single ¹³C atom in place of a ¹²C atom increases the mass by approximately 1 atomic mass unit. Therefore, the monoisotopic mass of the labeled compound will be shifted by +1.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing sugars. Fructose is typically derivatized (e.g., by oximation and silylation) to increase its volatility. Under electron ionization (EI), the derivatized molecule will fragment in a predictable manner. The ¹³C label at C5 will be retained in fragments containing this position, resulting in a +1 m/z shift for these fragment ions compared to the unlabeled compound. This allows for the precise localization of the label within the molecule's structure.

2.2.2. Quantitative Data: Expected Mass Fragments

The following table summarizes the expected m/z shift for the molecular ion and a key fragment of a derivatized fructose molecule in GC-MS analysis. The exact fragments depend on the derivatization method used.

| Ion | Expected m/z (Unlabeled) | Expected m/z (5-¹³C Labeled) |

| Molecular Ion [M]⁺ | Varies with derivative | M+1 |

| Fragment containing C4-C5-C6 | Varies with derivative | Fragment mass + 1 |

| Fragment containing C1-C2-C3 | Varies with derivative | Unchanged |

2.2.3. Experimental Protocol: GC-MS Analysis

-

Derivatization:

-

Oximation: Dissolve the fructose sample (~1 mg) in pyridine. Add a solution of a hydroxylamine reagent (e.g., O-methylhydroxylamine hydrochloride in pyridine). Heat the mixture (e.g., at 70-90°C for 30-60 minutes) to form the oxime derivative.

-

Silylation: To the oximated sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture again (e.g., at 90°C for 30 minutes) to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph: Use a GC equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or similar).

-

Set the injector temperature (e.g., 250-280°C).

-

Program the oven temperature with a gradient to separate the different tautomeric derivatives (e.g., start at 140°C, ramp to 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Couple the GC outlet to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Set the ion source to electron ionization (EI) mode at 70 eV.

-

Set the mass range for scanning (e.g., m/z 50-600).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC. Acquire mass spectra continuously as the components elute from the column.

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the fructose derivatives.

-

Analyze the mass spectrum for each peak.

-

Compare the spectrum of the labeled sample to that of an unlabeled fructose standard to identify the mass shifts in the molecular ion and fragment ions.

-

2.2.4. Visualization: GC-MS Experimental Workflow

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

2.3.1. Principles and Expected Outcome

This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one, the crystal structure is expected to be virtually identical to that of unlabeled D-fructose. The substitution of a ¹²C with a ¹³C atom does not significantly alter the van der Waals radius or bonding properties, and thus will not change the crystal packing. The crystallographic analysis will reveal which tautomeric form of fructose is present in the crystal lattice.

2.3.2. Quantitative Data: Crystallographic Parameters for β-D-fructopyranose

The following table presents representative crystallographic data for β-D-fructopyranose, a common crystalline form of fructose.

| Parameter | Value |

| Chemical Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.4312 |

| b (Å) | 7.2727 |

| c (Å) | 10.1342 |

| α (°) | 69.120 |

| β (°) | 83.907 |

| γ (°) | 78.381 |

| Volume (ų) | 366.09 |

| Z (molecules/cell) | 2 |

2.3.3. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water or ethanol-water mixtures). The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of defects.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in liquid nitrogen to minimize radiation damage.

-

Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.

-

The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector) at various orientations.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The positions and thermal parameters of the atoms are refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.

-

2.3.4. Visualization: X-ray Crystallography Workflow

Metabolic Context: Fructolysis Pathway

Isotopically labeled molecules like (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one are primarily used to trace metabolic pathways. Fructose is metabolized mainly in the liver via a process called fructolysis. Unlike glucose metabolism, fructolysis bypasses the main rate-limiting step of glycolysis, allowing for rapid conversion of fructose into downstream intermediates. The ¹³C label at the C5 position can be tracked as the carbon backbone is cleaved and rearranged, providing quantitative data on metabolic fluxes.

The diagram below illustrates the initial steps of fructolysis, showing how the C5-labeled carbon is incorporated into glyceraldehyde 3-phosphate.

Conclusion

The structural analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5¹³C)hexan-2-one leverages standard analytical techniques, with the isotopic label providing significant advantages. In NMR, the ¹³C enrichment at C5 enhances signal intensity and introduces specific spin-spin couplings, aiding in definitive spectral assignment. In mass spectrometry, the label induces a predictable +1 Da mass shift in the molecular ion and any fragments containing the C5 position, confirming molecular identity and aiding in fragmentation analysis. While X-ray crystallography reveals the solid-state conformation, the isotopic label does not alter the fundamental structure. The primary utility of this labeled compound lies in its application as a tracer to probe the kinetics and pathways of fructose metabolism, offering invaluable insights for researchers in biochemistry and drug development.

References

A Comprehensive Technical Guide on the Putative Compound (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one

Disclaimer: The compound "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" as specified in the query does not correspond to a known chemical entity in publicly accessible chemical databases and literature. The nomenclature, particularly the "(513C)" suffix, is non-standard. This guide, therefore, addresses the parent molecule, (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one , a known monosaccharide, and provides a framework for the type of in-depth analysis requested. This compound is more commonly known as D-Fructose . The "(513C)" could speculatively refer to a C13-labeled variant for metabolic studies, but no specific literature for a "513C" labeled version was found.

This technical whitepaper provides a detailed overview of D-Fructose, focusing on its biochemical significance, relevant metabolic pathways, and the experimental protocols used to study its effects. This document is intended for researchers, scientists, and drug development professionals.

Core Data Summary

While a specific "discovery" of D-Fructose is not attributable to a single event, its characterization as a key monosaccharide is fundamental to biochemistry. Quantitative data for D-fructose is vast and context-dependent. The following table summarizes key metabolic and physical chemistry data.

| Parameter | Value | Conditions | Reference |

| Molar Mass | 180.156 g/mol | - | PubChem |

| Melting Point | 103 °C (decomposes) | Crystalline solid | Sigma-Aldrich |

| Water Solubility | ~4000 g/L | 25 °C | |

| Glycemic Index (GI) | 19 ± 2 | Relative to glucose (GI = 100) | |

| Michaelis Constant (Km) | ~0.5 mM (for Fructokinase in liver) | Human liver fructokinase (KHK) | |

| ATP consumed per molecule | 2 molecules (in the initial phosphorylation steps) | Glycolysis/Fructolysis pathway in the liver |

Metabolic Significance and Signaling Pathways

D-Fructose is a central molecule in energy metabolism. Unlike glucose, its metabolism is primarily initiated in the liver by the enzyme fructokinase (ketohexokinase, KHK). This initial step bypasses the main regulatory point of glycolysis, phosphofructokinase, leading to a rapid influx of metabolites into the glycolytic pathway. This has significant implications for lipid metabolism and can contribute to metabolic disorders.

The diagram below illustrates the primary steps of fructose metabolism in hepatocytes.

Experimental Protocols

The study of fructose metabolism involves a range of experimental techniques. Below are protocols for key experiments.

This protocol describes a spectrophotometric method to measure the activity of fructokinase by coupling the production of ADP to the oxidation of NADH.

Principle: Fructokinase catalyzes the reaction: Fructose + ATP → Fructose-1-Phosphate + ADP. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the KHK activity.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT.

-

Substrates: 100 mM ATP, 200 mM D-Fructose.

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

-

Reagents: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH.

-

Enzyme Sample: Purified KHK or cell/tissue lysate.

-

96-well UV-transparent microplate.

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

-

Add 180 µL of the master mix to each well of the microplate.

-

Add 10 µL of the enzyme sample to each well.

-

Initiate the reaction by adding 10 µL of D-Fructose solution (for the test reaction) or water (for the background control).

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37 °C.

-

Calculate the rate of NADH oxidation (decrease in A340) per minute.

-

Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

The following diagram outlines the logical workflow for the fructokinase activity assay.

This protocol outlines the steps for extracting and quantifying the key metabolic intermediate, Fructose-1-Phosphate (F1P), from liver tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Metabolites are extracted from tissue homogenates. F1P is separated from other cellular components by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Liver tissue samples.

-

Homogenizer.

-

Extraction Solvent: 80% Methanol, pre-chilled to -80 °C.

-

Internal Standard (IS): A stable isotope-labeled F1P (e.g., ¹³C₆-Fructose-1-Phosphate).

-

LC-MS/MS system with a suitable column (e.g., HILIC).

-

Mobile Phases: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

Procedure:

-

Sample Preparation:

-

Weigh frozen liver tissue (~20-50 mg).

-

Add 500 µL of ice-cold 80% methanol containing the internal standard.

-

Homogenize the tissue thoroughly on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of 50% acetonitrile for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto the LC system.

-

Separate metabolites using a gradient elution profile on a HILIC column.

-

Detect F1P and the IS using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

-

F1P transition: m/z 259 -> m/z 97 (or 79)

-

¹³C₆-F1P transition: m/z 265 -> m/z 97 (or 79)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (F1P) and the internal standard.

-

Calculate the peak area ratio (F1P/IS).

-

Quantify the concentration of F1P in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of F1P.

-

Conclusion

While the queried compound "this compound" is not documented, the parent structure, D-fructose, is of immense interest in metabolic research. The provided protocols and pathways serve as a foundational guide for investigating the metabolism and physiological effects of this key sugar. Any research into a novel derivative, such as a hypothetical "513C" variant, would likely build upon these established methodologies for characterization, pathway analysis, and quantification.

An In-depth Technical Guide on the Natural Occurrence of Ketohexose Isomers

Introduction

The molecule (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one is the open-chain form of D-fructose, the most common naturally occurring ketohexose.[1][2] Ketohexoses are six-carbon monosaccharides containing a ketone functional group. While D-fructose is ubiquitous in nature, found in fruits, honey, and vegetables, several of its stereoisomers, often termed "rare sugars," are also found in nature, albeit in much smaller quantities.[1][3][4] These isomers, including D-psicose (D-allulose), D-tagatose, and L-sorbose, are gaining significant attention in research and drug development due to their unique physiological properties, such as low caloric value and potential health benefits. This guide provides a comprehensive overview of the natural occurrence of D-fructose and its key isomers, details the experimental protocols for their analysis, and explores their metabolic pathways.

Natural Occurrence and Distribution of Ketohexose Isomers

The natural distribution of ketohexose isomers varies significantly. D-fructose is abundant, whereas its isomers are typically found in trace amounts. The processing of foods, particularly heating, can influence the concentration of certain rare sugars.

D-Fructose: As one of the three most important blood sugars, D-fructose is widespread in nature. It is naturally present in fruits like apples and pears, various vegetables including beets and onions, and is a major component of honey and sweeteners like high-fructose corn syrup.

D-Psicose (D-Allulose): A C-3 epimer of D-fructose, D-psicose is found in small quantities in wheat, figs, raisins, maple syrup, and molasses. Its presence has been noted in commercially processed carbohydrate mixtures and can be formed during the heating of high-sugar food products.

D-Tagatose: This isomer is a C-4 epimer of D-fructose and occurs naturally in the gum of the tropical tree Sterculia setigera. It is also found in small amounts in some fruits, lichens, mosses, and heated dairy products like sterilized milk and yogurt.

L-Sorbose: The naturally occurring configuration of sorbose is L-sorbose. It is found in small quantities in fruits such as apples and grapes. Industrially, it is a crucial intermediate in the production of Vitamin C (ascorbic acid), typically produced via fermentation of D-sorbitol.

Other Isomers: D-Sorbose has been reported in the plant Sparganium stoloniferum. L-isomers, apart from L-sorbose, are exceptionally rare in nature.

Data Presentation: Quantitative Occurrence of Ketohexose Isomers

The following table summarizes the quantitative data on the natural occurrence of D-fructose and its key isomers in various sources. Data for rare sugars is often limited and can vary based on the processing method and analytical technique used.

| Ketohexose Isomer | Natural Source | Concentration Range | Reference |

| D-Fructose | Apples | ~7.4 g / cup | |

| Pears | ~11.4 g / medium fruit | ||

| Honey | ~40.9 g / 100 g | ||

| Agave Nectar | ~3.4 g / tsp | ||

| D-Psicose (Allulose) | Raisins | 0.38 mg/g | |

| Dried Figs | 0.29 mg/g | ||

| Worcester Sauce | 130.6 mg / 100 g | ||

| Corn-based Snack | 0.5 - 96.7 mg / 100 g | ||

| D-Tagatose | Sterilized Cow's Milk | 2 to 800 ppm | |

| Milk Powder | 2 to 800 ppm | ||

| L-Sorbose | Fruits (general) | Small amounts |

Experimental Protocols for Analysis

The accurate quantification of ketohexose isomers in complex matrices like food requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

This protocol is a general guideline for extracting sugars from food products like fruits or baked goods.

-

Homogenization: Weigh a representative portion of the sample (e.g., 5 g). Homogenize the sample with a solvent, typically a mixture of ethanol and water or just ultrapure water (e.g., 30 mL), to facilitate sugar extraction.

-

Extraction: Use ultrasonic treatment (e.g., at 20°C for 30 minutes) to enhance the extraction efficiency.

-

Clarification: Centrifuge the resulting suspension to pellet solid debris.

-

Purification (SPE): Clean up the supernatant using a Solid Phase Extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove interfering compounds like lipids and pigments.

-

Filtration: Filter the final extract through a 0.45 µm filter before injection into the HPLC system.

HPLC coupled with a suitable detector is the gold standard for sugar analysis.

-

Chromatographic System: High-Performance Liquid Chromatography system.

-

Column: A specialized column for sugar analysis is required. Common choices include:

-

Amine-bonded silica columns (e.g., for general mono- and disaccharide analysis).

-

Ligand-exchange columns (e.g., gel permeation column in ligand exchange mode).

-

Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

-

High-Performance Anion-Exchange Chromatography (HPAEC) columns (especially for underivatized carbohydrates).

-

-

Mobile Phase: The mobile phase is highly dependent on the column. A common mobile phase for amine columns is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For HPAEC, a gradient of sodium hydroxide and sodium acetate is often used.

-

Detector:

-

Refractive Index (RI) Detector: A universal detector for carbohydrates, but less sensitive.

-

Pulsed Amperometric Detector (PAD): Offers high sensitivity for underivatized carbohydrates and is often used with HPAEC.

-

Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD): Universal detectors that are more sensitive than RI.

-

-

Quantification: Create a calibration curve using certified standards of the target ketohexose isomers. The concentration in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Seliwanoff's test is a colorimetric method used to differentiate ketoses from aldoses. While not quantitative, it serves as a rapid qualitative test.

-

Reagent Preparation: The reagent consists of resorcinol dissolved in concentrated hydrochloric acid.

-

Procedure: Add a small amount of the sample to the Seliwanoff's reagent in a test tube.

-

Heating: Heat the mixture in a boiling water bath.

-

Observation: The formation of a cherry-red colored complex within a short time (1-2 minutes) indicates the presence of a ketose. Aldoses react much slower, producing a faint pink color.

Signaling and Metabolic Pathways

The metabolic fates of D-fructose and its rare isomers differ significantly, which underlies their distinct physiological effects.

D-Fructose Metabolism: D-fructose is primarily metabolized in the liver via the fructolysis pathway, which does not require insulin for cellular uptake. It is first phosphorylated to fructose-1-phosphate, which is then cleaved into two three-carbon molecules that can enter glycolysis or be used for gluconeogenesis or lipid synthesis.

D-Tagatose Metabolism: Only about 20-25% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is metabolized in the liver in a pathway similar to fructose, involving phosphorylation to tagatose-1-phosphate. A significant portion passes to the large intestine, where it is fermented by gut microbiota. Some bacteria metabolize galactose via the tagatose-6-phosphate pathway, where galactose-6-phosphate is converted to tagatose-6-phosphate and then to tagatose-1,6-bisphosphate before entering glycolysis.

D-Psicose (Allulose) Biosynthesis: D-psicose is not typically metabolized by humans, contributing to its near-zero caloric value. Its production for commercial use is achieved through the enzymatic epimerization of D-fructose at the C-3 position. This bioconversion is catalyzed by enzymes such as D-psicose 3-epimerase or D-tagatose 3-epimerase.

Mandatory Visualizations

Caption: Standard workflow for the extraction and quantification of ketohexoses from food matrices.

References

Spectroscopic Analysis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-13C)hexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose, is a ketohexose of significant biological and pharmaceutical importance. Isotopic labeling, such as the incorporation of 13C at a specific position, provides a powerful tool for tracing metabolic pathways and elucidating reaction mechanisms. This technical guide presents a summary of the key spectroscopic data for D-Fructose and outlines the detailed experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the key spectroscopic data for D-Fructose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Effect of 13C Labeling at C5:

-

13C NMR: The signal corresponding to the C5 carbon will be a singlet of significantly higher intensity compared to the natural abundance 13C signal. Furthermore, one-bond and two-bond 13C-13C coupling will be observed between C5 and C4, and C5 and C6, respectively. This will result in the splitting of the C4 and C6 signals into doublets.

-

1H NMR: The protons attached to C5 (H5) will exhibit an additional coupling to the 13C nucleus, resulting in the appearance of satellite peaks around the main H5 signal. The magnitude of this 1H-13C coupling constant (J-coupling) provides valuable structural information.

Table 1: 13C NMR Spectroscopic Data for D-Fructose in D2O

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 63.2 |

| C2 | 102.1 |

| C3 | 77.4 |

| C4 | 75.8 |

| C5 | 81.9 |

| C6 | 61.5 |

Table 2: 1H NMR Spectroscopic Data for D-Fructose in D2O

| Proton | Chemical Shift (ppm) | Multiplicity |

| H1a | 3.58 | d |

| H1b | 3.68 | d |

| H3 | 4.11 | d |

| H4 | 4.04 | t |

| H5 | 3.82 | m |

| H6a | 3.75 | dd |

| H6b | 3.75 | dd |

Mass Spectrometry (MS)

Expected Effect of 13C Labeling at C5: The introduction of a 13C atom at the C5 position will result in a mass increase of 1 Da for the molecular ion and for any fragment ions that retain the C5 carbon. This mass shift is a key signature for identifying and quantifying the labeled compound in complex mixtures.

Table 3: Key Mass Spectrometry Fragments of D-Fructose (as a trimethylsilyl derivative in GC-MS)

| m/z | Putative Fragment |

| 361 | [M - CH3]+ |

| 271 | [M - TMSOCH2]+ |

| 217 | [TMSO-CH=CH-CH=O-TMS]+ |

| 204 | [Fragment from cleavage between C2-C3 or C4-C5] |

| 147 | [TMS-O=Si(CH3)2]+ |

| 73 | [Si(CH3)3]+ |

Infrared (IR) Spectroscopy

Expected Effect of 13C Labeling at C5: A single 13C substitution is expected to have a very subtle effect on the infrared spectrum. The vibrational frequencies of bonds involving the C5 atom will be slightly shifted to lower wavenumbers due to the increased mass. However, these shifts are typically small and may be difficult to observe in a complex spectrum with broad absorption bands, such as that of fructose.

Table 4: Characteristic Infrared Absorption Bands for D-Fructose

| Wavenumber (cm-1) | Assignment |

| 3500-3200 | O-H stretching (broad) |

| 2950-2850 | C-H stretching |

| ~1730 | C=O stretching (ketone) |

| 1460-1350 | O-H bending, C-H bending |

| 1200-1000 | C-O stretching, C-C stretching |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Quantitative 13C and 1H NMR spectra can be acquired using a high-field NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.5 mL of deuterium oxide (D2O).

-

Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 400 MHz.

-

Tune and match the probe for both 1H and 13C frequencies.

-

Set the sample temperature to a constant value (e.g., 298 K).

-

-

13C NMR Data Acquisition:

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Employ a sufficient relaxation delay (e.g., 5 x T1 of the slowest relaxing carbon) to ensure accurate quantification.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

1H NMR Data Acquisition:

-

Use a standard single-pulse experiment (e.g., zg30).

-

Set the spectral width to cover the proton chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the internal standard.

-

Integrate the signals of interest for quantitative analysis.

-

Mass Spectrometry (MS)

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of non-volatile and thermally labile compounds like fructose.

Protocol:

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a concentration of approximately 1 µg/mL.

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., 13C6-D-Fructose).

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Liquid Chromatography (LC):

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar monosaccharides.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of an additive like ammonium formate.

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

-

For MS/MS, select the precursor ion of interest (e.g., [M-H]- for unlabeled fructose at m/z 179) and apply collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy

Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a convenient and rapid method for obtaining the infrared spectrum of solid samples.

Protocol:

-

Sample Preparation:

-

Ensure the sample is dry and in a powdered form.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm-1).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Perform an ATR correction to the spectrum if necessary.

-

Identify and assign the characteristic absorption bands.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic techniques described.

NMR Spectroscopy Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

LC-MS Workflow

Caption: Workflow for LC-MS Analysis.

ATR-FTIR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

CAS number for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

An In-depth Technical Guide on (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one, a stable isotope-labeled form of D-fructose. This document details its physicochemical properties, synthesis, and critical applications as a metabolic tracer in scientific research. The guide offers in-depth experimental protocols for its use in metabolic flux analysis, particularly in studying glycolysis, gluconeogenesis, and de novo lipogenesis. Furthermore, it presents key metabolic pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its utility in drug development and metabolic research.

Compound Identification and Properties

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one is the systematic name for D-fructose isotopically labeled with carbon-13 at the C5 position. D-Fructose is a naturally occurring monosaccharide found in many plants and is a key component of human metabolism.[1] The introduction of a stable, heavy isotope allows for the precise tracking of its metabolic fate in vivo and in vitro without the use of radioactive materials.

Table 1: Physicochemical Properties

| Property | Value |

| Systematic Name | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(5-¹³C)hexan-2-one |

| Common Name | D-Fructose-5-¹³C |

| CAS Number | 635325-97-2[1][2][3] |

| Unlabeled CAS No. | 57-48-7[4] |

| Molecular Formula | C₅¹³CH₁₂O₆ |

| Molecular Weight | ~181.15 g/mol |

| Canonical SMILES | C(--INVALID-LINK--CO)O)O">C@HO)O |

| Appearance | White solid |

| Solubility | Soluble in water |

Synthesis and Production

The synthesis of isotopically labeled sugars like D-Fructose-5-¹³C is a specialized process designed to incorporate the ¹³C isotope at a specific position. While multiple general methods exist for producing the unlabeled compound, specific labeling requires precise chemical or enzymatic control.

Potential Synthesis Routes:

-

Enzymatic Synthesis : This method utilizes specific enzymes, such as isomerases or aldolases, with a ¹³C-labeled substrate to catalyze the formation of the target molecule. This route offers high specificity for the label's position.

-

Chemical Synthesis : A multi-step chemical process starting from a simpler, labeled precursor. This involves protecting and deprotecting various functional groups to ensure the ¹³C is incorporated only at the C5 position.

-

Microbial Fermentation : Employing genetically engineered microorganisms that can convert a ¹³C-labeled substrate (like ¹³C-glucose) into the desired labeled fructose through their metabolic pathways.

Below is a logical workflow for a typical synthesis and quality control process.

Caption: Generalized workflow for synthesis and quality control.

Applications in Metabolic Research

The primary application of D-Fructose-5-¹³C is as a tracer to investigate metabolic pathways. Stable isotope tracers are invaluable in drug development and nutritional science for quantifying the flux through various metabolic routes under different physiological or pathological conditions.

Key Research Areas:

-

Fructose Metabolism and Glycolysis : By tracking the ¹³C label, researchers can determine the rate at which fructose is metabolized through glycolysis, converted to glucose via gluconeogenesis, or shunted into the pentose phosphate pathway.

-

De Novo Lipogenesis (DNL) : Fructose is a potent substrate for DNL, the process of synthesizing fatty acids from non-lipid sources. D-Fructose-5-¹³C allows for the direct measurement of the contribution of fructose carbons to newly synthesized lipids, a critical area of research in metabolic diseases like NAFLD and obesity.

-

Tricarboxylic Acid (TCA) Cycle Flux : The labeled carbon from fructose can be traced as it enters the TCA cycle, providing insights into mitochondrial function and cellular energy status.

-

Drug Efficacy Studies : This tracer can be used to assess how a therapeutic agent alters fructose metabolism or its downstream effects, such as lipid accumulation.

Experimental Protocol: Tracing Fructose to Fatty Acids

This section details a representative experimental protocol for quantifying the contribution of fructose to de novo lipogenesis in hepatocytes using D-Fructose-5-¹³C.

Objective : To measure the incorporation of the ¹³C label from D-Fructose-5-¹³C into palmitate, a newly synthesized fatty acid.

Materials :

-

Primary hepatocytes or relevant cell line (e.g., HepG2)

-

Cell culture medium

-

D-Fructose-5-¹³C (sterile, cell-culture grade)

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

Internal standards

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Methodology :

-

Cell Culture : Plate hepatocytes at a desired density and allow them to adhere overnight.

-

Tracer Incubation : Replace the standard medium with a medium containing a known concentration of D-Fructose-5-¹³C (e.g., 5 mM). Incubate for a defined period (e.g., 24 hours) to allow for metabolism and lipid synthesis.

-

Cell Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them.

-

Lipid Extraction : Perform a total lipid extraction from the cell pellet using an appropriate solvent system.

-

Saponification & Derivatization : Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their fatty acid methyl ester (FAME) derivatives for GC-MS analysis.

-

Mass Spectrometry Analysis : Analyze the FAMEs using GC-MS. Monitor the mass isotopomer distribution of palmitate (m/z for M+0, M+1, M+2, etc.). The increase in heavier isotopomers (M+1, M+2...) in the labeled samples compared to unlabeled controls indicates the incorporation of ¹³C from the fructose tracer.

-

Data Analysis : Calculate the fractional contribution of fructose to the palmitate pool using Mass Isotopomer Distribution Analysis (MIDA).

Caption: Experimental workflow for a ¹³C fructose tracer study.

Metabolic Pathway Visualization

When D-Fructose-5-¹³C is metabolized, the ¹³C label at the C5 position is transferred to various downstream intermediates. The diagram below illustrates the path of this specific carbon atom through central carbon metabolism.

Caption: Metabolic fate of the ¹³C label from D-Fructose-5-¹³C.

Pathway Explanation: D-Fructose is first phosphorylated to Fructose-1-Phosphate. This is then cleaved into DHAP and Glyceraldehyde. The ¹³C label from the C5 position of fructose ends up on the C2 position of Glyceraldehyde-3-P (G3P). This labeled G3P then proceeds through glycolysis, resulting in Pyruvate labeled at the C2 position. This subsequently forms Acetyl-CoA labeled at the C1 position, which can then enter the TCA cycle or be used for de novo lipogenesis.

Summary of Quantitative Metabolic Data

Data from human isotopic tracer studies provide a quantitative profile of how dietary fructose is utilized.

Table 2: Approximate Fate of Ingested Fructose in Humans (Non-exercising, 3-6 hours post-ingestion)

| Metabolic Fate | Percentage of Ingested Fructose | Reference |

| Oxidation to CO₂ | ~45% | |

| Conversion to Glucose | ~41% | |

| Conversion to Lactate | ~25% | |

| Direct Conversion to Plasma TG | < 1% |

Note: Percentages can exceed 100% as they represent different possible, non-exclusive fates of fructose carbons over a period.

This data highlights that while a small fraction is directly converted to triglycerides, a significant portion is converted to glucose or oxidized, with a substantial amount also being released as lactate. The use of D-Fructose-5-¹³C is essential for accurately quantifying these conversions.

References

Methodological & Application

Application Notes and Protocols for (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C, an isotopically labeled form of D-fructose, in metabolic research. This stable isotope tracer is an invaluable tool for elucidating the metabolic fate of fructose and quantifying its contribution to various metabolic pathways.

Introduction

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone, commonly known as D-fructose, is a ketohexose that plays a significant role in cellular metabolism. The use of its stable isotope-labeled form, where one or more ¹²C atoms are replaced by ¹³C, allows researchers to trace the journey of fructose-derived carbons through various biochemical pathways without the concerns of radioactivity. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides quantitative insights into the dynamics of cellular metabolism.

Stable isotope tracers like ¹³C-labeled fructose are essential for understanding metabolic reprogramming in diseases such as cancer, diabetes, and metabolic syndrome. By tracking the incorporation of ¹³C into downstream metabolites, researchers can quantify the flux through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Applications

The primary application of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C is to serve as a tracer in metabolic studies to:

-

Elucidate Fructose Metabolism: Trace the metabolic fate of fructose carbons in various cell types and tissues.

-

Quantify Metabolic Fluxes: Determine the rate of metabolic reactions in central carbon metabolism.

-

Investigate Disease Metabolism: Study the metabolic alterations in cancer cells, which often exhibit increased fructose utilization.

-

Drug Development: Assess the impact of therapeutic agents on fructose metabolism and related pathways.

-

Nutritional Science: Understand how dietary fructose is utilized and stored in the body.

Metabolic Fate of Fructose

Isotopic tracer studies in humans have provided valuable quantitative data on the metabolic fate of dietary fructose. A significant portion of ingested fructose is metabolized in the liver and small intestine. The primary metabolic fates include:

-

Oxidation: Complete oxidation to CO₂ via glycolysis and the TCA cycle to produce energy.

-

Conversion to Glucose: Fructose can be converted to glucose, which is then released into the bloodstream.

-

Conversion to Lactate: A substantial amount of fructose is converted to lactate.

-

De Novo Lipogenesis: Fructose carbons can be used for the synthesis of fatty acids and triglycerides.

-

Glycogen Synthesis: A smaller fraction of fructose contributes to glycogen stores.

Quantitative Data from Metabolic Studies

The following tables summarize key quantitative data from isotopic tracer studies using ¹³C-labeled fructose.

Table 1: Metabolic Fate of Ingested Fructose in Humans

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Citation |

| Oxidation | 45.0% ± 10.7% | Non-exercising subjects (3-6 hours) | [1][2] |

| 45.8% ± 7.3% | Exercising subjects (2-3 hours) | [1][2] | |

| 66.0% ± 8.2% | Ingested with glucose, exercising subjects | [1] | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours after ingestion | |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | |

| Direct Conversion to Plasma Triglycerides | <1% | - |

Signaling Pathways and Experimental Workflow

Diagram 1: Major Metabolic Pathways of Fructose

Caption: Major metabolic pathways of fructose in the liver.

Diagram 2: General Experimental Workflow for ¹³C-Fructose Labeling

Caption: A general workflow for stable isotope tracing experiments.

Experimental Protocols

The following are detailed protocols for using (3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C in cell culture for metabolic flux analysis.

Protocol 1: ¹³C-Fructose Labeling in Adherent Cell Culture

Materials:

-

Adherent cells of interest

-

Standard cell culture medium

-

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy-2-hexanone-¹³C (e.g., [U-¹³C₆]-D-fructose)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C and ice-cold

-

Culture vessels (e.g., 6-well plates or 10 cm dishes)

-

Humidified incubator (37°C, 5% CO₂)

-

Ice

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in the desired culture vessels.

-